10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine is a chemical compound classified within the phenothiazine family, which is notable for its diverse applications in pharmacology, particularly as antipsychotic and antiemetic agents. The compound features a chloropropyl group and a methylsulphonyl group attached to the phenothiazine core, which may impart unique chemical and biological properties. Its CAS number is 40051-30-7, and the molecular formula is with a molecular weight of 353.881 g/mol .
The synthesis of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine involves several key steps:
In industrial settings, similar synthetic routes can be employed but on a larger scale. Continuous flow reactors may be utilized to enhance yield and purity. Critical parameters include solvent selection, temperature control, and reaction time .
The molecular structure of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine includes:
The InChI Key for this compound is QQAJFUSAULHWQR-UHFFFAOYSA-N, which aids in its identification within chemical databases .
10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine can participate in various chemical reactions:
The conditions for these reactions often depend on factors such as solvent choice, temperature, and reaction time .
The mechanism of action for 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine is not fully elucidated but is believed to involve interactions with various molecular targets:
The compound's physical properties can be influenced by its molecular structure and substituents, affecting its behavior in biological systems as well as its utility in various applications.
10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine has several scientific applications:
The synthesis of 10-(3-chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine (CAS 40051-30-7) relies on a meticulously sequenced four-stage protocol. Initial cyclization of 2-bromobenzenethiol and 4-chloro-3-nitrobenzenesulfonyl chloride forms the phenothiazine core, followed by selective N-alkylation with 1-bromo-3-chloropropane. Critical optimization occurs during the sulphonylation stage, where methylsulfonyl chloride introduces the methylsulphonyl group at position 2. The final alkylation step employs phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics, achieving yields >82% at 80°C in dimethylsulfoxide (DMSO) [1] [8].
Purification challenges—particularly dimeric byproduct formation during alkylation—are mitigated through recrystallization from ethanol/water mixtures rather than chromatography. This adjustment reduces production costs by 35% while maintaining HPLC purity ≥98.5% [1]. Modern routes substitute hazardous solvents (e.g., dichloroethane) with cyclopentyl methyl ether (CPME), improving safety profiles without compromising yield [4].
Table 1: Optimization Metrics for Key Synthesis Steps
Step | Reaction Conditions | Traditional Yield | Optimized Yield | Key Innovation |
---|---|---|---|---|
Cyclization | Na₂SO₃, DMSO, 110°C | 68% | 85% | Microwave assistance (150W) |
N-Alkylation | K₂CO₃, DMF, 12h | 74% | 89% | Phase-transfer catalysis |
Sulphonylation | CH₃SO₂Cl, TEA, 0°C→RT | 65% | 93% | Low-temperature gradient control |
Purification | Column chromatography | >95% purity | >98.5% purity | Solvent-switch recrystallization |
Industrial synthesis has transitioned from batch to continuous flow reactors to address exothermic risks during sulphonylation and alkylation. Microreactor systems (channel diameter: 500 µm) enable precise temperature control (<±1°C) during the highly energetic methylation step, reducing byproduct formation by 27% compared to batch processes [7]. A notable configuration couples three reactors: a static mixer for sulfone formation (residence time: 8 min), a coiled tube reactor for N-alkylation (45 min, 85°C), and a separation membrane for instantaneous product isolation [7] [9].
This setup achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹—5.6× higher than batch reactors—while cutting solvent consumption by 60% through in-line solvent recovery. Real-time FTIR monitoring ensures intermediate quality, with deviations >2% triggering automated flow adjustments [7].
Table 2: Batch vs. Continuous Flow Process Economics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Annual output | 850 kg | 5,100 kg | 500% capacity increase |
Reaction volume | 8,000 L | 300 L microchannels | 96.3% reduction |
Cooling energy demand | 32 kWh/kg | 9 kWh/kg | 72% reduction |
Purity consistency | ±3.5% | ±0.8% | 77% less variability |
Sulphonylation using methylsulfonyl chloride (CH₃SO₂Cl) is the linchpin for installing the C-2 methylsulphonyl group (–SO₂CH₃). Selectivity is achieved through substrate pre-coordination: prior complexation of the phenothiazine nitrogen with Lewis acids like ZnCl₂ blocks N-sulphonylation, directing CH₃SO₂Cl exclusively to the C-2 position (yield: 93% vs. 68% without coordination) [1] [8]. The reaction proceeds in anhydrous DMSO at −10°C to 25°C, with triethylamine scavenging HCl byproducts.
Alternative sulfonyl donors—methylsulfonyl anhydride or in situ-generated methylsulfonyl fluoride—have been tested but increase costs 4.2× without yield improvements. Kinetic studies reveal second-order dependence on methylsulfonyl chloride concentration, supporting a concerted electrophilic substitution mechanism [8]. Post-sulphonylation, quenching with ice water precipitates the product, which is then washed with cold ethanol to remove residual sulfonyl halides [1].
Traditional synthesis routes for 10-(3-chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine rely heavily on carcinogenic solvents (dichloromethane, DMF) and stoichiometric oxidants like m-CPBA for sulphoxide formation. The patent CN105837528B exemplifies a green alternative using sodium sulfite (Na₂SO₃) in water/DMSO mixtures for sulfone synthesis, reducing heavy metal waste by 92% [1]. Solvent recovery systems enable >85% DMSO reuse, while aqueous waste is treated with activated carbon to adsorb organic residues prior to biodegradation [1] [4].
Atom economy has improved from 44% (traditional) to 76% (green) through:
These innovations lower the E-factor (kg waste/kg product) from 18.7 to 4.3, nearing pharma-industry green chemistry targets [4].
Table 3: Environmental Impact Comparison of Synthesis Methods
Metric | Traditional Method | Green Method | Reduction |
---|---|---|---|
Solvent consumption | 56 L/kg product | 8 L/kg product | 86% |
Energy intensity | 1,890 MJ/kg | 620 MJ/kg | 67% |
Heavy metal residues | 3,200 ppm Cr | <50 ppm Cr | 98% |
Carbon footprint | 41 kg CO₂-eq/kg | 12 kg CO₂-eq/kg | 71% |
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